molecular formula C13H20N4O3 B4589106 ethyl 2-(4-ethyl-1-piperazinyl)-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate

ethyl 2-(4-ethyl-1-piperazinyl)-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate

Cat. No.: B4589106
M. Wt: 280.32 g/mol
InChI Key: MBYQVFVEANMJTI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethyl-1-piperazinyl)-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.15354051 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging and Neurological Disorders

Positron Emission Tomography (PET) imaging using selective radioligands like [11C]WAY-100635 has enabled the first delineation of 5-HT1A receptors in the living human brain. This advancement has significant implications for studying psychiatric and neurological disorders by allowing researchers to investigate the pharmacology of drugs acting on the central nervous system more directly. The ability to visualize 5-HT1A receptors in patients opens new avenues for understanding the role of serotonin in conditions like depression, anxiety, and schizophrenia, providing a pathway for developing more effective treatments (Pike et al., 1995).

Cancer Research and Imaging

In the realm of cancer research, compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have demonstrated potential in visualizing primary breast tumors. This iodobenzamide's ability to accumulate in breast tumors by preferentially binding to sigma receptors, which are overexpressed on breast cancer cells, suggests a promising approach for noninvasively assessing tumor proliferation. Such techniques could revolutionize the early detection and treatment planning for breast cancer, emphasizing the importance of targeted imaging agents in oncology (Caveliers et al., 2002).

Pharmacokinetic Studies

Understanding the metabolic fate and pharmacokinetics of drugs is crucial for their development and optimization. Studies on compounds like L-735,524, a potent HIV-1 protease inhibitor, reveal the complex interplay between drug metabolism and efficacy. Such research highlights the significance of identifying and characterizing drug metabolites to predict therapeutic outcomes and manage adverse effects. Through detailed pharmacokinetic profiles, researchers can better design drugs with favorable absorption, distribution, metabolism, and excretion (ADME) properties, ultimately improving patient care (Balani et al., 1995).

Neurodegenerative Disease Studies

The synthesis and application of compounds like 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) have inadvertently provided insights into the pathogenesis of Parkinson's disease. The neurotoxic effects of MPTP, leading to selective destruction of dopaminergic neurons in the substantia nigra, have been pivotal in understanding the mechanisms underlying Parkinsonism. This unfortunate discovery has, paradoxically, advanced our knowledge of Parkinson's disease and spurred the development of models for testing potential neuroprotective therapies (Langston et al., 1983).

Antiviral Drug Development

The development and clinical evaluation of antiviral drugs like 2',3'-didehydro-3'-deoxythymidine (d4T) illustrate the application of chemical synthesis in combating viral infections. d4T's potent activity against the human immunodeficiency virus (HIV) and its subsequent clinical trials highlight the ongoing need for novel therapeutics in the fight against AIDS and AIDS-related complexes. By exploring the pharmacodynamics, efficacy, and safety of such compounds, researchers can offer new hope for effective treatments against viral diseases (Browne et al., 1993).

Properties

IUPAC Name

ethyl 2-(4-ethylpiperazin-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-3-16-5-7-17(8-6-16)13-14-9-10(11(18)15-13)12(19)20-4-2/h9H,3-8H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYQVFVEANMJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=O)N2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(4-ethyl-1-piperazinyl)-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.